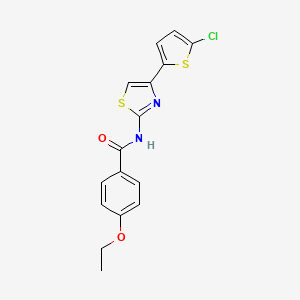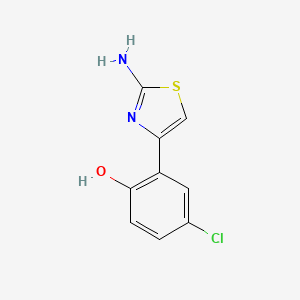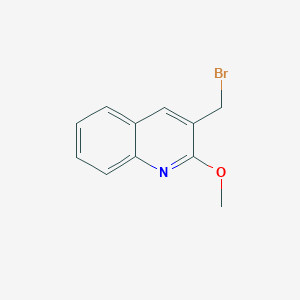
3-(Bromomethyl)-2-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the bromomethyl and methoxy groups. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure would be based on the quinoline structure, with the bromomethyl and methoxy groups attached at the 3rd and 2nd positions respectively. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could be replaced by other groups in a nucleophilic substitution reaction. The methoxy group could potentially be removed via demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Organic Building Block
The compound can act as an organic building block for the preparation of beta-substituted acrylates . This is a common application for many bromomethyl compounds, and it allows for the creation of a wide variety of complex organic structures.
Preparation of Specific Compounds
It is used in the preparation of specific compounds such as t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . These compounds have various applications in different fields of chemistry.
Synthesis of Beta-Lactams
The compound plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics that include penicillins and cephalosporins, which are widely used in medicine.
4. Allylation of Aldehydes and Schiff Bases The synthetic potential of this compound has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .
Allylation of Ketones
The compound can be used for the allylation of structurally diverse ketones . The resulting homoallylic alcohols are very important compounds for both organic synthesis and the pharmaceutical industry.
Synthesis of New Heterocyclic Compounds
The compound can be used in the synthesis of new heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)-2-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQXAVSVBZLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-methoxyquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)
![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)


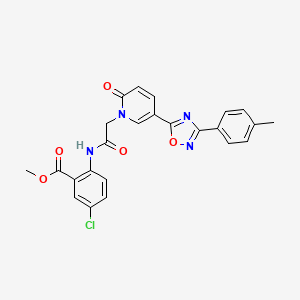
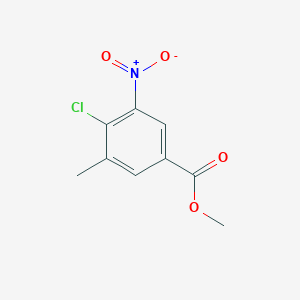
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)


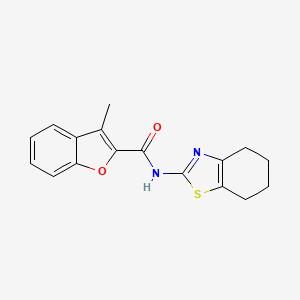

![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)
